molecular formula C7H7N3 B12951685 2-(5-Aminopyridin-3-yl)acetonitrile

2-(5-Aminopyridin-3-yl)acetonitrile

Cat. No.: B12951685
M. Wt: 133.15 g/mol
InChI Key: DLESBTJUBCEXMS-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridin-3-yl)acetonitrile typically involves the reaction of 5-aminopyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 5-aminopyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(5-Aminopyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Aminopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopyridin-3-yl)acetonitrile
  • 2-(3-Aminopyridin-4-yl)acetonitrile
  • 2-(4-Aminopyridin-2-yl)acetonitrile

Uniqueness

2-(5-Aminopyridin-3-yl)acetonitrile is unique due to the position of the amino group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(5-aminopyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H7N3/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1,9H2

InChI Key

DLESBTJUBCEXMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N)CC#N

Origin of Product

United States

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